molecular formula C15H24N2O2 B2738965 2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine CAS No. 1625285-67-7

2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine

Cat. No.: B2738965
CAS No.: 1625285-67-7
M. Wt: 264.369
InChI Key: LWXRIJRQGQMJTB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine is a complex organic compound with the molecular formula C15H24N2O2 and a molecular weight of 264.369 g/mol. This compound features a morpholine ring, a piperidine ring, and a propargyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,2-dimethylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the propargyl group under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including cytotoxic effects.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The propargyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Uniqueness

2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine is unique due to its combination of a morpholine ring, a piperidine ring, and a propargyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2,2-dimethylmorpholin-4-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-7-16-8-5-13(6-9-16)14(18)17-10-11-19-15(2,3)12-17/h1,13H,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXRIJRQGQMJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C2CCN(CC2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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